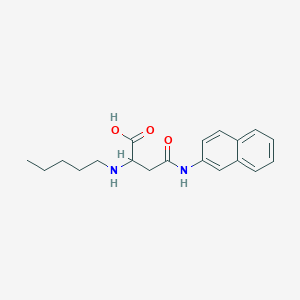

4-(Naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid

Beschreibung

4-(Naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid is a synthetic butanoic acid derivative featuring a naphthalen-2-ylamino group at the 4-oxo position and a pentylamino substituent at position 2.

Eigenschaften

IUPAC Name |

4-(naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-2-3-6-11-20-17(19(23)24)13-18(22)21-16-10-9-14-7-4-5-8-15(14)12-16/h4-5,7-10,12,17,20H,2-3,6,11,13H2,1H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPCGVLRSGFDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process generally includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

4-(Naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological processes and interactions.

Medicine: It is explored for its potential therapeutic properties, including its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Naphthalen-2-ylamino)-4-oxo-2-(pentylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Butanoic Acid Derivatives

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substituents, which differentiate it from other butanoic acid derivatives. Key comparisons include:

a) 4-(Glutamylamino)butanoic Acid ()

- Structure : Contains a glutamyl group at the 4-position.

- Function : Intermediate in putrescine degradation; inhibits protein synthesis at high concentrations.

- Key Difference : The target compound’s naphthalene group introduces aromaticity and bulkiness, likely enhancing lipophilicity and altering binding interactions compared to the polar glutamyl side chain.

b) 4-Guanidinobutanoic Acid ()

- Structure: Features a guanidino group at the 4-position.

- Function : Classified as a uremic toxin.

- Key Difference: The guanidino group’s high polarity contrasts with the naphthalene moiety, suggesting divergent solubility and toxicity profiles.

c) 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid ()

- Structure: Substituted with a pyridin-2-ylamino group.

- Key Difference : Pyridine’s aromaticity and nitrogen lone pairs may improve aqueous solubility compared to the hydrophobic naphthalene group in the target compound.

Physicochemical Properties

| Property | Target Compound | 4-(Glutamylamino)butanoic Acid | 4-Guanidinobutanoic Acid | 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid |

|---|---|---|---|---|

| Molecular Weight | ~330 g/mol (estimated) | ~218 g/mol | ~173 g/mol | ~222 g/mol |

| LogP (Lipophilicity) | High (naphthalene, pentyl) | Low (polar glutamyl) | Moderate (guanidino) | Moderate (pyridine) |

| Solubility | Low in water | High in water | Moderate in water | Moderate in water |

| Key Functional Groups | Naphthalene, pentylamino | Glutamyl, amide | Guanidino, carboxylic acid | Pyridine, amide |

Crystallographic and Supramolecular Features

While crystallographic data for the target compound are unavailable, tools like Mercury CSD () and hydrogen-bonding analyses () provide frameworks for comparison:

- Hydrogen Bonding: The carboxylic acid and amide groups in the target compound likely form intermolecular hydrogen bonds, similar to 4-(pyridin-2-ylamino)butanoic acid. However, steric hindrance from the naphthalene group may limit packing efficiency compared to smaller analogs.

- Crystal Packing: Bulky substituents (naphthalene, pentyl) could lead to less dense packing vs. pyridine or guanidino derivatives, as observed in SHELXT-solved structures ().

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the naphthalene and pentylamino moieties in this compound?

- Methodology : Multi-step synthesis involving:

- Amide bond formation : Coupling naphthalen-2-amine with activated carbonyl intermediates (e.g., using DCC or EDC as coupling agents) .

- Chiral resolution : If stereocenters are present, asymmetric synthesis or enzymatic resolution may be employed to achieve enantiopurity .

- Functional group compatibility : Protect labile groups (e.g., amines) during oxidation steps to prevent side reactions .

- Key considerations : Optimize solvent polarity and temperature to balance reactivity and stability of intermediates.

Q. Which analytical techniques are critical for structural confirmation?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from naphthalene and pentyl chains .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How do substituents on the naphthalene ring influence biological activity?

- Experimental design :

- Synthesize analogs with electron-withdrawing (e.g., -Br, -CF₃) or electron-donating (-OCH₃) groups at the naphthalene 4-position.

- Test in enzyme inhibition assays (e.g., kinase or protease panels) to quantify IC₅₀ shifts .

- Data interpretation :

- Example : Trifluoromethyl groups enhance lipophilicity and metabolic stability, increasing target binding affinity .

- Contradiction note : Bromine may improve binding but reduce solubility—balance via logP calculations .

Q. How can discrepancies in cytotoxicity data across cell lines be resolved?

- Methodology :

- Dose-response profiling : Use MTT assays in multiple cell lines (e.g., cancer vs. non-cancer) to identify selectivity .

- Apoptosis markers : Validate via flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

- Case study : If IC₅₀ varies >10-fold between MCF-7 and HEK293 cells, investigate differences in membrane transporter expression (e.g., ABC transporters) .

Q. What computational approaches optimize target binding?

- Molecular docking : Use AutoDock Vina to predict binding poses with receptors (e.g., G-protein-coupled receptors) .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- Validation : Cross-check with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₐ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.